molecular formula C12H17NO5 B173052 (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 1217725-33-1

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No. B173052
M. Wt: 255.27 g/mol
InChI Key: NTIWANHPRXTWCF-MRVPVSSYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H17NO5. The InChI code is 1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Sustainable Polymers and Materials

Furan derivatives, like (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, are explored for their potential in producing sustainable polymers and materials. The review by Chernyshev et al. (2017) highlights the conversion of plant biomass to furan derivatives for sustainable access to new generations of polymers, functional materials, and fuels. Furan derivatives are considered pivotal for the future of green chemistry, offering an alternative feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications

Furan derivatives also find applications in the biomedical field. The research by Ostrowski (2022) reviews the importance of furan and thiophene derivatives in medicinal chemistry, particularly in the development of bioactive molecules. These compounds, including variations of (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, are integral to creating compounds with optimized antiviral, antitumor, and antimicrobial actions (Ostrowski, 2022).

Drug Synthesis

Zhang et al. (2021) provide an overview of the application of levulinic acid, a key building block derived from biomass, in drug synthesis. Compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, with carbonyl and carboxyl functional groups, offer flexibility and uniqueness in drug synthesis, reducing costs and simplifying synthesis steps. This highlights the potential of furan derivatives in synthesizing value-added chemicals and drugs (Zhang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(3R)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWANHPRXTWCF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375921
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

CAS RN

1217725-33-1
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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